molecular formula C11H13ClN4O3 B12785507 Carbocyclic-6-chloropurine nucleoside-arabino CAS No. 62357-69-1

Carbocyclic-6-chloropurine nucleoside-arabino

Cat. No.: B12785507
CAS No.: 62357-69-1
M. Wt: 284.70 g/mol
InChI Key: GGJDZOWNXFYEEV-SQEXRHODSA-N
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Description

Carbocyclic-6-chloropurine nucleoside-arabino is a synthetic nucleoside analogue that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a carbocyclic ring structure and a 6-chloropurine base, which is linked to an arabino sugar moiety. The unique structural features of this compound make it a valuable candidate for various therapeutic applications, particularly in antiviral and anticancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbocyclic-6-chloropurine nucleoside-arabino typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Carbocyclic Ring: The carbocyclic ring is synthesized through a series of cyclization reactions, often involving the use of cyclopropylamine and other reagents.

    Introduction of the 6-Chloropurine Base: The 6-chloropurine base is introduced through nucleophilic substitution reactions, where the chlorine atom is replaced with various nucleophiles such as amines, alcohols, or thiols.

    Attachment of the Arabino Sugar Moiety: The arabino sugar moiety is attached to the carbocyclic ring through glycosylation reactions, which typically involve the use of glycosyl donors and catalysts.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often employing continuous flow synthesis techniques and advanced purification methods to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbocyclic-6-chloropurine nucleoside-arabino undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The 6-chloropurine base allows for substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions

    Oxidation: tert-Butyl hydroperoxide, catalytic amounts of copper chloride, and potassium carbonate.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Various nucleophiles (amines, alcohols, thiols) under mild conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with distinct functional groups introduced through the substitution reactions.

Mechanism of Action

The mechanism of action of carbocyclic-6-chloropurine nucleoside-arabino involves its incorporation into viral or cellular nucleic acids, where it disrupts the normal synthesis and function of these molecules. The compound targets key enzymes such as RNA-dependent RNA-polymerase, inhibiting viral replication . In cancer cells, it interferes with DNA synthesis and repair, leading to cell death .

Comparison with Similar Compounds

Carbocyclic-6-chloropurine nucleoside-arabino can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its carbocyclic ring structure and the presence of the 6-chloropurine base, which allows for versatile chemical modifications and a broad range of biological activities.

Properties

CAS No.

62357-69-1

Molecular Formula

C11H13ClN4O3

Molecular Weight

284.70 g/mol

IUPAC Name

(1R,2R,3R,5R)-3-(6-chloropurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol

InChI

InChI=1S/C11H13ClN4O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h3-6,8-9,17-19H,1-2H2/t5-,6-,8-,9-/m1/s1

InChI Key

GGJDZOWNXFYEEV-SQEXRHODSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C2N=CN=C3Cl)O)O)CO

Canonical SMILES

C1C(C(C(C1N2C=NC3=C2N=CN=C3Cl)O)O)CO

Origin of Product

United States

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